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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of polysomnography

(PSG) in the clinical evaluation of tasipimidine, a selective α2A-adrenoceptor agonist, for the

treatment of insomnia. The information is compiled from publicly available data from clinical trial

registries and company announcements.

Introduction to Tasipimidine and its Mechanism of
Action
Tasipimidine (also known as ODM-105) is an investigational drug that was evaluated for the

treatment of insomnia disorder.[1] It acts as a highly specific agonist for the α2A-adrenergic

receptor subtype.[2] The therapeutic rationale for its use in insomnia is based on its ability to

decrease arousal and induce sedation.[2] The α2A-adrenergic receptors are predominantly

located on presynaptic neurons in the brain, including the locus coeruleus, a key area for

promoting wakefulness.[1] By activating these receptors, tasipimidine is thought to inhibit the

release of norepinephrine, a neurotransmitter that plays a crucial role in maintaining arousal.

This reduction in noradrenergic signaling is expected to lead to a decrease in wakefulness and

an increase in sleepiness.[1]

Polysomnography as a Primary Efficacy Endpoint
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In the clinical development of tasipimidine for insomnia, polysomnography (PSG) was utilized

as the gold-standard objective measure of sleep. PSG provides a detailed and comprehensive

assessment of sleep architecture and continuity by recording various physiological parameters

overnight. The primary efficacy endpoints in the tasipimidine insomnia trials were key PSG-

derived measures of sleep maintenance and sleep initiation.

Key PSG Endpoints in Tasipimidine Trials:
Wake After Sleep Onset (WASO): This parameter measures the total time spent awake after

the initial onset of persistent sleep. It is a critical indicator of sleep fragmentation and the

ability to maintain sleep throughout the night.

Latency to Persistent Sleep (LPS): This is the time elapsed from "lights out" to the first 10

consecutive minutes of sleep. It is a primary measure of sleep initiation.

Summary of Clinical Trial Findings
The Phase II clinical trial program for tasipimidine in insomnia, including the UNITAS study,

was designed to assess the efficacy and safety of the compound. These trials were typically

randomized, double-blind, and placebo-controlled, with some employing a dose-escalation

design.

In September 2025, Orion Corporation announced the discontinuation of the development of

tasipimidine for insomnia. The decision was based on the results of the Phase II UNITAS trial,

which did not meet its primary endpoints. The study found no statistically significant difference

between tasipimidine and placebo in improving WASO and LPS in patients with insomnia

disorder.

Data Presentation
The following tables summarize the expected structure for presenting PSG data from a clinical

trial like the UNITAS study. Due to the trial's outcome, specific quantitative data showing a

therapeutic benefit for tasipimidine is not available.

Table 1: Primary Efficacy Endpoints (Illustrative)
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Parameter
Placebo
(n=X)

Tasipimidin
e (Dose 1)
(n=X)

Tasipimidin
e (Dose 2)
(n=X)

Tasipimidin
e (Dose 3)
(n=X)

p-value

Change from

Baseline in

WASO (min)

--- --- --- --- >0.05

Change from

Baseline in

LPS (min)

--- --- --- --- >0.05

*The UNITAS Phase II trial did not demonstrate a statistically significant difference between

tasipimidine and placebo for the primary endpoints of WASO and LPS.

Table 2: Secondary PSG Endpoints (Illustrative)
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Parameter Placebo (n=X)
Tasipimidine
(Dose 1) (n=X)

Tasipimidine
(Dose 2) (n=X)

Tasipimidine
(Dose 3) (n=X)

Change from

Baseline in Total

Sleep Time

(TST) (min)

--- --- --- ---

Change from

Baseline in Sleep

Efficiency (%)

--- --- --- ---

Change from

Baseline in N1

Sleep (%)

--- --- --- ---

Change from

Baseline in N2

Sleep (%)

--- --- --- ---

Change from

Baseline in N3

Sleep (SWS) (%)

--- --- --- ---

Change from

Baseline in REM

Sleep (%)

--- --- --- ---

Change from

Baseline in REM

Latency (min)

--- --- --- ---

Experimental Protocols
The following section outlines a representative, detailed methodology for conducting

polysomnography in an insomnia clinical trial, based on standard practices and information

gathered from tasipimidine trial descriptions.
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Protocol: Polysomnography in a Phase II Insomnia
Clinical Trial
1. Participant Selection:

Inclusion Criteria: Participants aged 18-65 years with a diagnosis of insomnia disorder

according to DSM-5 criteria. Self-reported history of sleep difficulties for at least 3 nights per

week for a minimum of 3 months. Specific PSG screening criteria may include a minimum

LPS (e.g., ≥ 25 minutes) and a maximum TST (e.g., ≤ 6 hours).

Exclusion Criteria: Presence of other sleep disorders (e.g., sleep apnea, restless legs

syndrome), unstable medical or psychiatric conditions, shift work, recent travel across

multiple time zones, and use of medications that could affect sleep.

2. Study Design:

A randomized, double-blind, placebo-controlled, parallel-group or crossover design is

employed.

Participants undergo a screening period, a baseline assessment, a treatment period, and a

follow-up.

The treatment period may involve multiple consecutive nights of PSG recordings in a sleep

laboratory.

3. Polysomnography (PSG) Procedure:

Acclimation Night: An initial night in the sleep laboratory to allow the participant to acclimate

to the environment and equipment. Data from this night is typically not used for baseline

analysis.

Baseline PSG: At least two consecutive nights of PSG recording to establish baseline sleep

parameters before the administration of the investigational product or placebo.

Treatment PSG: PSG recordings are conducted on specified nights during the treatment

period (e.g., nights 1, 2, and 3 of treatment).
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PSG Montage: A standard PSG montage is used, including:

Electroencephalogram (EEG): At least 3 channels (e.g., F4-M1, C4-M1, O2-M1) to monitor

brainwave activity and determine sleep stages.

Electrooculogram (EOG): Left and right EOG to detect eye movements, particularly the

rapid eye movements characteristic of REM sleep.

Electromyogram (EMG): Submental EMG to measure muscle tone, which is reduced

during REM sleep.

Electrocardiogram (ECG): To monitor heart rate and rhythm.

Respiratory Monitoring: Nasal/oral airflow, thoracic and abdominal respiratory effort, and

pulse oximetry to screen for sleep-disordered breathing.

Limb EMG: To detect periodic limb movements.

Data Acquisition and Scoring:

PSG data is recorded continuously for at least 8 hours.

Sleep records are scored in 30-second epochs by trained and certified polysomnographic

technologists who are blinded to the treatment allocation.

Scoring is performed according to the most recent American Academy of Sleep Medicine

(AASM) Manual for the Scoring of Sleep and Associated Events.

Data Analysis:

The primary and secondary PSG parameters are calculated for each night.

The change from baseline in these parameters is compared between the tasipimidine
and placebo groups using appropriate statistical methods (e.g., ANCOVA).

Visualizations
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Caption: Tasipimidine's Mechanism of Action.
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Caption: PSG Workflow in a Tasipimidine Insomnia Trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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